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Introduction
Chlorantraniliprole is a leading insecticide from the anthranilic diamide class, renowned for its

high efficacy against a broad spectrum of lepidopteran pests.[1] Its novel mode of action, which

selectively targets insect ryanodine receptors, results in low mammalian toxicity, making it a

valuable tool in modern crop protection.[2][3] The synthesis of this complex molecule is a multi-

step process that relies on the efficient preparation of two key intermediates: 2-amino-5-chloro-

N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[4]

This application note provides a detailed, in-depth guide for the synthesis of these crucial

building blocks, offering field-proven insights and step-by-step protocols for researchers,

scientists, and professionals in drug development and agrochemical synthesis.

The core strategy for the industrial synthesis of Chlorantraniliprole is a convergent approach,

where these two primary intermediates are synthesized separately and then coupled in the final

step.[4] This guide will first detail the synthetic pathways for each intermediate and then

describe the final coupling methodologies.
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Synthesis of Intermediate 1: 2-amino-5-chloro-N,3-
dimethylbenzamide
The synthesis of this substituted anthranilamide is a critical phase in the overall production of

Chlorantraniliprole. Several routes have been developed, with a common and effective method

starting from 2-amino-3-methylbenzoic acid. This pathway involves a sequence of chlorination

and amidation reactions.

Synthetic Pathway Overview
A prevalent route for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide begins with the

chlorination of 2-amino-3-methylbenzoic acid, followed by amidation. An alternative, high-yield

approach starts from 2-nitro-3-methylbenzoic acid, involving reduction, chlorination,

esterification, and finally, ammonolysis.[5][6] This latter method can achieve an overall yield of

over 80%.[5]
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Figure 1: Synthetic routes to 2-amino-5-chloro-N,3-dimethylbenzamide.

Experimental Protocol: Synthesis from 2-nitro-3-
methylbenzoic acid
This four-step protocol is favored for its high overall yield and amenability to industrial-scale

production.[5]

Step 1: Reduction of 2-nitro-3-methylbenzoic acid
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Reaction: 2-nitro-3-methylbenzoic acid is reduced to 2-amino-3-methylbenzoic acid.

Procedure: In a suitable reactor, suspend 2-nitro-3-methylbenzoic acid in ethanol. Add a

catalytic amount of Raney nickel. The reaction mixture is then subjected to hydrogenation at

approximately 0.2 MPa and 50°C for several hours until the reaction is complete, as

monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC).[7]

Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under

reduced pressure to yield crude 2-amino-3-methylbenzoic acid.

Step 2: Chlorination of 2-amino-3-methylbenzoic acid

Reaction: The aromatic ring of 2-amino-3-methylbenzoic acid is chlorinated at the 5-position.

Procedure: Dissolve the 2-amino-3-methylbenzoic acid in dichloroethane. Heat the solution

to approximately 50°C. Chlorine gas is then bubbled through the solution at a controlled rate.

The reaction progress is monitored by HPLC.

Causality: The use of chlorine gas in an organic solvent with a specific reactant-to-solvent

ratio (e.g., 1:5 mass ratio) enhances the efficiency of this step.[7] The temperature is

maintained at 50°C to ensure a sufficient reaction rate while minimizing side product

formation.

Step 3: Esterification of 2-amino-5-chloro-3-methylbenzoic acid

Reaction: The carboxylic acid group is converted to its corresponding ethyl ester.

Procedure: Suspend 2-amino-5-chloro-3-methylbenzoic acid (e.g., 30g, 161.7 mmol) in

ethanol (150g).[5] Cool the mixture to 5°C in an ice-water bath and add concentrated sulfuric

acid (4.75g, 48.5 mmol) dropwise.[5] After the addition, the mixture is heated to reflux for 6

hours.[5]

Work-up: After the reaction, ethanol is removed by distillation under reduced pressure. Water

(30g) is added to the residue, and the mixture is stirred for 30 minutes at room temperature

to precipitate the product. The solid is collected by filtration to yield ethyl 2-amino-5-chloro-3-

methylbenzoate.[5]
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Yield: 92.1%.[5]

Step 4: Ammonolysis of ethyl 2-amino-5-chloro-3-methylbenzoate

Reaction: The ester is converted to the final N-methylamide.

Procedure: The ethyl 2-amino-5-chloro-3-methylbenzoate is reacted with an aqueous

solution of methylamine. The reaction is typically carried out in a suitable solvent at a

controlled temperature (e.g., 30-35°C) for several hours.[8]

Work-up: The reaction mixture is then subjected to an aqueous work-up, and the product is

extracted with an organic solvent. The organic layer is washed, dried, and concentrated to

yield the crude product, which can be purified by recrystallization.[4]

Yield: A one-pot process starting from 2-amino-3-methylbenzoic acid has been reported with

a yield of 83%.[8]

Synthesis of Intermediate 2: 3-bromo-1-(3-chloro-2-
pyridinyl)-1H-pyrazole-5-carboxylic acid
This pyrazole carboxylic acid derivative is another cornerstone in the synthesis of

Chlorantraniliprole. A common and industrially viable route starts from 2,3-dichloropyridine.[9]

Synthetic Pathway Overview
The synthesis involves several key transformations: hydrazino-substitution, cyclization,

bromination, oxidation, and hydrolysis.[9]
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Figure 2: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Synthesis from 2,3-
dichloropyridine
This multi-step protocol provides a reliable method for obtaining the pyrazole intermediate.

Step 1: Synthesis of (3-chloropyridin-2-yl)-hydrazine
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Reaction: 2,3-dichloropyridine is reacted with hydrazine hydrate to substitute one chlorine

atom with a hydrazine group.

Procedure: A mixture of 2,3-dichloropyridine and hydrazine hydrate is refluxed in ethanol.[9]

The reaction time can be lengthy, and the purity of the product is crucial for the subsequent

steps.[9]

Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed

under reduced pressure to yield the crude hydrazine derivative.[9]

Step 2: Cyclization to Pyrazolidinone Intermediate

Reaction: The hydrazine derivative undergoes condensation with diethyl maleate to form the

pyrazolidinone ring.

Procedure: The crude (3-chloropyridin-2-yl)-hydrazine is reacted with diethyl maleate in the

presence of a base such as sodium ethoxide in ethanol.[9]

Step 3: Bromination

Reaction: The pyrazolidinone intermediate is brominated.

Procedure: The pyrazolidinone is treated with a brominating agent like phosphorus

oxybromide (POBr₃) in acetonitrile.[9]

Step 4: Oxidation

Reaction: The resulting pyrazoline is oxidized to the corresponding pyrazole ester.

Procedure: To a solution of the pyrazoline intermediate in acetonitrile, sulfuric acid is added,

followed by potassium persulfate (K₂S₂O₈). The mixture is then refluxed for several hours.[9]

Causality: Potassium persulfate is a strong oxidizing agent that efficiently converts the

pyrazoline to the more stable pyrazole ring system. The acidic medium facilitates this

oxidation.

Step 5: Hydrolysis
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Reaction: The ethyl ester is hydrolyzed to the final carboxylic acid.

Procedure: The ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate is treated

with a base such as sodium hydroxide in aqueous methanol.[9] The reaction is typically

stirred for about an hour.[9]

Work-up: After the hydrolysis is complete, the mixture is acidified with an acid like

hydrochloric acid to a pH of 2 to precipitate the product. The solid is collected by filtration,

washed with water, and can be further purified by recrystallization from a solvent like

isopropanol.[9]

Yield and Purity: This improved hydrolysis method can achieve an overall yield of over 47%

with a final purity of 99.69%.[9]

Final Coupling to Synthesize Chlorantraniliprole
The final step in the synthesis of Chlorantraniliprole involves the coupling of the two key

intermediates. There are two primary strategies for this amide bond formation: a direct coupling

method and a two-step process via a benzoxazinone intermediate.[7]

Method 1: Direct Amide Coupling
In this approach, the carboxylic acid of the pyrazole intermediate is activated and then reacted

directly with the amino group of the anthranilamide intermediate.

3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

Chlorantraniliprole

Coupling Agent (e.g., MsCl), Base (e.g., 3-methylpyridine)

2-amino-5-chloro-N,3-dimethylbenzamide
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Figure 3: Direct amide coupling for Chlorantraniliprole synthesis.

Experimental Protocol: Direct Amide Coupling
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Reaction: Amide bond formation between the two intermediates.

Procedure: In a reaction vessel, a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-

carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide is prepared in acetonitrile. A

base, such as 3-methylpyridine, is added to the mixture. The reaction mixture is cooled to

approximately -5°C in an ice-salt bath. A solution of methanesulfonyl chloride in acetonitrile is

then added dropwise, maintaining the temperature between -5 to 0°C. After the addition, the

mixture is stirred at this temperature for about 15 minutes, then gradually warmed to 50°C

and maintained for approximately 4 hours, or until TLC indicates the completion of the

reaction.[4]

Causality: Methanesulfonyl chloride acts as a coupling agent, activating the carboxylic acid

group to facilitate nucleophilic attack by the amine. 3-methylpyridine serves as a base to

neutralize the HCl generated during the reaction. The initial low temperature is crucial to

control the exothermic reaction and prevent side product formation.

Work-up: The reaction is cooled to room temperature, and a standard work-up is performed,

which may include washing with water and extraction with an organic solvent. The crude

product is then purified by recrystallization.[4]

Method 2: Through a Benzoxazinone Intermediate
This two-step route involves the initial formation of a cyclized benzoxazinone intermediate,

which is then ring-opened with methylamine to yield Chlorantraniliprole.[7]

3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one
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Figure 4: Synthesis of Chlorantraniliprole via a benzoxazinone intermediate.

Experimental Protocol: Benzoxazinone Route

Step 1: Formation of the Benzoxazinone Intermediate

Reaction: Cyclization of the two intermediates to form the benzoxazinone ring.

Procedure: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-

chloro-3-methylbenzoic acid are reacted in the presence of a dehydrating or activating agent

like methanesulfonyl chloride in a suitable solvent such as acetonitrile with a base.[7]

Work-up: The benzoxazinone intermediate often precipitates from the reaction mixture and

can be isolated by filtration.[10]

Step 2: Ring-opening with Methylamine

Reaction: The benzoxazinone ring is opened by nucleophilic attack of methylamine.

Procedure: The isolated benzoxazinone intermediate is suspended in a solvent like aqueous

isopropyl alcohol, and a 40% aqueous solution of methylamine is added. The reaction is

stirred at around 32°C for 10 hours.[10]

Work-up: The crude Chlorantraniliprole can be isolated by filtration and purified by

recrystallization.[10]

Yield and Purity: In a two-step process, the benzoxazinone intermediate can be obtained

with a purity of 96% and a yield of 72%. The subsequent ring-opening can yield

Chlorantraniliprole with a purity of 95% and a yield of 61%.[10] A one-step process without

isolation of the intermediate has also been reported with an overall yield of 80% and purity of

96.86%.[10]

Data Summary

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b12329922/docs?utm_src=pdf-body-img#synthesis-of-chlorantraniliprole-intermediates-a-detailed-guide-for-researchers
https://pdf.benchchem.com/1668/The_Synthetic_Pathway_of_Chlorantraniliprole_A_Technical_Guide.pdf
https://www.quickcompany.in/patents/a-process-for-the-preparation-of-chlorantraniliprole
https://www.quickcompany.in/patents/a-process-for-the-preparation-of-chlorantraniliprole
https://www.quickcompany.in/patents/a-process-for-the-preparation-of-chlorantraniliprole
https://www.quickcompany.in/patents/a-process-for-the-preparation-of-chlorantraniliprole
https://www.quickcompany.in/patents/a-process-for-the-preparation-of-chlorantraniliprole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12329922?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intermediat
e/Product

Starting
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Typical
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Typical
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)

Ethyl 2-
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methylbenzo

ate

2-amino-5-

chloro-3-

methylbenzoi

c acid

Ethanol,

H₂SO₄
92.1% - [5]

2-amino-5-

chloro-N,3-

dimethylbenz

amide

2-amino-3-

methylbenzoi

c acid

Triphosgene,

Methylamine
83% - [8]

3-bromo-1-(3-

chloro-2-

pyridinyl)-1H-

pyrazole-5-

carboxylic

acid

2,3-

dichloropyridi

ne

Hydrazine

hydrate,

Diethyl

maleate,

POBr₃,

K₂S₂O₈,

NaOH

>47%

(overall)
99.69% [9]

Chlorantranili

prole

(Benzoxazino

ne route, two-

step)

Benzoxazino

ne

intermediate

Methylamine 61% 95% [10]

Chlorantranili

prole

(Benzoxazino

ne route,

one-pot)

Pyrazole and

Anthranilic

acid

intermediates

MsCl,

Na₂CO₃,

Methylamine

80% 96.86% [10]

Conclusion
The synthesis of Chlorantraniliprole intermediates is a well-established yet intricate process

that offers multiple strategic pathways. The choice of a particular route will depend on factors

such as desired yield, purity requirements, cost of starting materials and reagents, and
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scalability. The protocols and insights provided in this guide are intended to equip researchers

with the necessary knowledge to confidently and efficiently synthesize these key building

blocks. As with any chemical synthesis, careful monitoring of reaction parameters and

appropriate purification techniques are paramount to achieving high-quality products. For

optimal results, it is recommended to monitor reaction progress using techniques like TLC and

HPLC and to characterize the final products and intermediates using methods such as NMR

and mass spectrometry.[4][11][12]

Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood, and

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, should be worn at all times.[13][14] Specific hazards of the reagents used, such as the

corrosive nature of sulfonyl chloride and the flammability of organic solvents, should be

reviewed from their respective Safety Data Sheets (SDS) before commencing any experimental

work.[13][15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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